2-methyl-3-nitro-N-quinolin-8-ylbenzamide
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Overview
Description
2-methyl-3-nitro-N-(quinolin-8-yl)benzamide is a complex organic compound that features a quinoline ring, a benzamide group, and nitro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-N-(quinolin-8-yl)benzamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts, ligands, and bases.
Major Products Formed
Reduction: 2-methyl-3-amino-N-(quinolin-8-yl)benzamide.
Substitution: Various substituted quinoline derivatives.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
2-methyl-3-nitro-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitro-N-(quinolin-8-yl)benzamide: Features a nitro group at the 3-position.
2-methyl-3-amino-N-(quinolin-8-yl)benzamide: The nitro group is reduced to an amino group.
2-methyl-N-(quinolin-8-yl)benzamide: Lacks the nitro group.
Uniqueness
2-methyl-3-nitro-N-(quinolin-8-yl)benzamide is unique due to the presence of both the nitro and quinoline groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13N3O3 |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H13N3O3/c1-11-13(7-3-9-15(11)20(22)23)17(21)19-14-8-2-5-12-6-4-10-18-16(12)14/h2-10H,1H3,(H,19,21) |
InChI Key |
MJDCHCMOKKPNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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